8-Benzyl 1-tert-butyl 1,8-diazaspiro[5.5]undecane-1,8-dicarboxylate

orthogonal protecting groups solid-phase synthesis medicinal chemistry intermediates

8-Benzyl 1-tert-butyl 1,8-diazaspiro[5.5]undecane-1,8-dicarboxylate (CAS 1160248‑41‑8) is a fully protected spirocyclic diamine of molecular formula C₂₂H₃₂N₂O₄ and molecular weight 388.50 g·mol⁻¹. The compound belongs to the 1,8‑diazaspiro[5.5]undecane scaffold class—a privileged framework in medicinal chemistry recognised for its conformational rigidity and three‑dimensional character.

Molecular Formula C22H32N2O4
Molecular Weight 388.5 g/mol
CAS No. 1160248-41-8
Cat. No. B1532430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Benzyl 1-tert-butyl 1,8-diazaspiro[5.5]undecane-1,8-dicarboxylate
CAS1160248-41-8
Molecular FormulaC22H32N2O4
Molecular Weight388.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCCC12CCCN(C2)C(=O)OCC3=CC=CC=C3
InChIInChI=1S/C22H32N2O4/c1-21(2,3)28-20(26)24-15-8-7-12-22(24)13-9-14-23(17-22)19(25)27-16-18-10-5-4-6-11-18/h4-6,10-11H,7-9,12-17H2,1-3H3
InChIKeyOHZOZEKHPDMFPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Benzyl 1-tert-butyl 1,8-diazaspiro[5.5]undecane-1,8-dicarboxylate (CAS 1160248-41-8): Orthogonally Protected Spirocyclic Diamine Building Block


8-Benzyl 1-tert-butyl 1,8-diazaspiro[5.5]undecane-1,8-dicarboxylate (CAS 1160248‑41‑8) is a fully protected spirocyclic diamine of molecular formula C₂₂H₃₂N₂O₄ and molecular weight 388.50 g·mol⁻¹ . The compound belongs to the 1,8‑diazaspiro[5.5]undecane scaffold class—a privileged framework in medicinal chemistry recognised for its conformational rigidity and three‑dimensional character [1]. It carries a benzyl carbamate (Cbz) protecting group at the N8 position and a tert‑butyl carbamate (Boc) group at the N1 position, constituting an orthogonal protecting‑group pair that permits sequential, chemoselective deprotection [2].

Why Generic Substitution of 8-Benzyl 1-tert-butyl 1,8-diazaspiro[5.5]undecane-1,8-dicarboxylate with Close Analogs Fails for Demanding Synthetic Campaigns


Although the spiro[5.5]undecane scaffold is shared by numerous diazaspiro building blocks, simple substitution based on scaffold similarity alone frequently results in mismatched physicochemical properties, loss of orthogonal deprotection capability, or altered conformational preferences [1]. The target compound uniquely combines a fully symmetrical 6,6‑spirocyclic core with an orthogonal Cbz–Boc protecting‑group pair, a feature that is absent in mono‑protected analogs (e.g., 8‑Cbz‑1,8‑diazaspiro[5.5]undecane) and ring‑contracted variants (e.g., the [4.5] decane analog) . These differences translate into quantifiable shifts in lipophilicity, topological polar surface area, and molecular weight that directly impact chromatographic behaviour, solubility, and downstream synthetic utility .

Quantitative Evidence Guide: Differentiating 8-Benzyl 1-tert-butyl 1,8-diazaspiro[5.5]undecane-1,8-dicarboxylate from Its Closest Analogs


Orthogonal Cbz–Boc Protecting Group Pair Enables Sequential Chemoselective Deprotection

The target compound is the only commercially available 1,8-diazaspiro[5.5]undecane building block that simultaneously bears a Cbz group at N8 and a Boc group at N1. The Cbz group is cleaved by hydrogenolysis (H₂, Pd/C) while the Boc group is cleaved by acid (TFA, HCl/dioxane), enabling independent, sequential deprotection of the two nitrogen atoms [1]. By contrast, 8-Cbz-1,8-diazaspiro[5.5]undecane (CAS 1086394-89-9) possesses only the Cbz group and lacks the Boc handle entirely, forfeiting orthogonal control and limiting synthetic versatility to a single deprotection event .

orthogonal protecting groups solid-phase synthesis medicinal chemistry intermediates

Lipophilicity (LogP) Differentiation from the Unprotected Core Scaffold

The target compound exhibits a calculated partition coefficient (LogP) of 4.58, indicating substantial lipophilicity imparted by the benzyl and tert-butyl carbamate groups . In contrast, the unprotected 2,8-diazaspiro[5.5]undecane core (CAS 180-50-7) has an experimentally estimated LogP of 0.85 (ACD/Labs Percepta) or 1.43 (KOWWIN v1.67), reflecting much higher aqueous solubility and lower membrane partitioning propensity . This 3.1–3.7 LogP unit gap translates to a predicted >1000‑fold difference in octanol–water partition coefficient, meaning the target compound will behave dramatically differently in liquid–liquid extraction, reverse‑phase chromatography, and in vitro permeability assays.

lipophilicity drug-likeness permeability prediction

Topological Polar Surface Area (TPSA) Differentiation from the Unprotected Core

The target compound carries a calculated TPSA of 59.08 Ų, primarily due to the two carbamate carbonyl groups and four oxygen atoms . The unprotected 2,8-diazaspiro[5.5]undecane scaffold has a much lower TPSA of 24 Ų, reflecting its sole secondary amine functionalities . The 35 Ų increase in TPSA has practical implications for predicted ADME properties: TPSA values below 60 Ų are generally associated with good blood–brain barrier penetration, while values above 60–70 Ų correlate with restricted CNS entry. The target compound's TPSA sits at the borderline (59 Ų), whereas the unprotected core (24 Ų) is well inside the CNS-penetrant range.

ADME prediction blood-brain barrier penetration oral bioavailability

Ring Size Specificity: [5.5] Spirocyclic Core vs. [4.5] Decane Analog

The target compound features a symmetrical 6,6‑spirocyclic core (two piperidine rings sharing a quaternary carbon), whereas the closest commercial ring‑size variant—8‑benzyl 1‑tert‑butyl 1,8‑diazaspiro[4.5]decane‑1,8‑dicarboxylate (CAS 928034‑34‑8)—contains one five‑membered pyrrolidine ring and one six‑membered piperidine ring, resulting in a lower molecular weight (374.48 vs 388.50 g·mol⁻¹) and distinctly different nitrogen‑atom spatial orientation . The [5.5] core provides 11 atoms in the spirocyclic framework with identical ring sizes, offering C₂‑symmetry potential after deprotection; the [4.5] analog is inherently dissymmetric and presents the two nitrogen atoms at different distances and angles relative to the spiro centre.

conformational restriction scaffold diversity structure-activity relationship

Purity Specification: 98% vs. 95% for the [4.5] Ring Analog

The target compound is offered at a certified purity of 98% (HPLC) by Leyan , whereas the closest ring‑size analog (CAS 928034‑34‑8) is listed at 95% purity by the same class of supplier . While a 3‑percentage‑point purity difference may appear modest, for building blocks used in multi‑step parallel synthesis (e.g., library production of 96‑ or 384‑compound arrays), this difference corresponds to a 2.5‑fold reduction in total impurities. For a 1‑gram procurement, the 98% material delivers ≤20 mg of impurities versus ≤50 mg for the 95% material.

chemical purity quality assurance procurement specification

Privileged Scaffold Validation: 1,8-Diazaspiro[5.5]undecane Core in Drug Discovery Patents

The 1,8-diazaspiro[5.5]undecane scaffold has been validated as a privileged chemotype in multiple drug‑discovery programmes targeting GPCRs (dopamine D₃ receptor), CCR5 chemokine receptors, σ₁ receptors, and ion channels [1][2][3]. While the target compound itself is a protected intermediate rather than a bioactive molecule, its fully protected, orthogonally functionalised form uniquely positions it as the direct precursor to library members within these therapeutically relevant chemical series. Alternative scaffolds such as 1,9‑diazaspiro[5.5]undecane or 3,9‑diazaspiro[5.5]undecane place the nitrogen atoms at different positions, leading to distinct exit‑vector geometries that have been shown to produce divergent selectivity profiles against aminergic GPCRs [1].

privileged scaffold GPCR ligands kinase inhibitors

Optimal Research and Industrial Application Scenarios for 8-Benzyl 1-tert-butyl 1,8-diazaspiro[5.5]undecane-1,8-dicarboxylate


Parallel Library Synthesis Requiring Differential N‑Functionalisation of a Spirocyclic Diamine Scaffold

The orthogonal Cbz–Boc protecting group pair of the target compound enables sequential, chemoselective deprotection without protecting‑group scrambling [1]. In a typical library workflow, the N8‑Cbz group is removed first by catalytic hydrogenation, allowing selective functionalisation of the 8‑position (e.g., amide coupling, sulfonylation, or reductive amination). The N1‑Boc group is then cleaved by acidolysis (TFA or HCl) to liberate the second amine for a second diversity‑generating step. This two‑stage orthogonal protocol is not feasible with mono‑protected analogs such as 8‑Cbz‑1,8‑diazaspiro[5.5]undecane, which can only undergo a single deprotection–functionalisation cycle .

CNS Drug Discovery: Fragment‑Based Screening and Lead Optimisation Using the [5.5] Spirocyclic Core

With a TPSA of 59.08 Ų and LogP of 4.58 [1], the protected building block occupies a calculable position in CNS drug‑like chemical space. Following Boc deprotection, the TPSA of the mono‑deprotected intermediate decreases, potentially crossing the blood–brain barrier permeability threshold. The symmetrical 6,6‑spirocyclic core provides two geometrically equivalent nitrogen exit vectors, which is advantageous for fragment growing or linking strategies targeting CNS receptors such as dopamine D₃, σ₁, or orexin receptors, where this scaffold class has demonstrated tractable SAR .

Medicinal Chemistry Campaigns Targeting GPCR or Ion Channel Receptor Classes Where Scaffold Geometry Is Critical

The 1,8‑diazaspiro[5.5]undecane scaffold places the two nitrogen atoms at defined spatial coordinates distinct from the 1,9‑ or 2,8‑regioisomers. Patent and literature evidence confirms that different diazaspiro[5.5]undecane regioisomers produce divergent biological activity profiles, even with identical substituent patterns [2]. The target compound's protected form allows medicinal chemists to lock in the 1,8‑geometry at the start of a synthesis campaign, avoiding late‑stage scaffold‑hopping that would require complete route redesign. The compound's availability at 98% purity [1] further minimises the risk of impurity‑driven assay artefacts in early hit‑to‑lead phases.

Process Chemistry Development: Scalable Spirocyclic Intermediate for Kilogram‑Scale API Synthesis

The patent literature documents practical synthetic routes to closely related 1‑benzyl‑8‑tert‑butyl diazaspiroalkane dicarboxylates using commodity reagents (oxalyl chloride, benzyl chloroformate, triethylamine) under industrially feasible conditions (0 °C to room temperature, reaction times of 4–5 hours per step) [1]. The target compound's molecular weight (388.50 g·mol⁻¹) and protected state render it a crystalline, non‑hygroscopic solid amenable to long‑term storage and transport, a significant practical advantage over hygroscopic unprotected diamine salts such as 2,8‑diazaspiro[5.5]undecane dihydrochloride.

Quote Request

Request a Quote for 8-Benzyl 1-tert-butyl 1,8-diazaspiro[5.5]undecane-1,8-dicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.